molecular formula C11H17IN2 B11774838 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole

Cat. No.: B11774838
M. Wt: 304.17 g/mol
InChI Key: MBZKTEPDHZEPOZ-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole: is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of iodine, isopropyl, propyl, and vinyl groups in this compound makes it a unique and versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones. This reaction typically results in a mixture of regioisomers, which can be separated and purified . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using hydrazine derivatives and acetylenic ketones under controlled conditions. The reaction can be optimized for yield and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, the use of catalysts like palladium or copper can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the vinyl group can undergo various chemical transformations. The pyrazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-1-isopropyl-1H-pyrazole
  • 3,5-Diisopropyl-4-iodo-1H-pyrazole
  • 4-Iodo-3-methyl-1-propyl-1H-pyrazole

Uniqueness

4-Iodo-3-isopropyl-1-propyl-5-vinyl-1H-pyrazole is unique due to the presence of both isopropyl and propyl groups along with a vinyl group, which provides a distinct set of chemical properties and reactivity. This combination of substituents allows for a wide range of chemical transformations and applications that may not be possible with other similar compounds .

Properties

Molecular Formula

C11H17IN2

Molecular Weight

304.17 g/mol

IUPAC Name

5-ethenyl-4-iodo-3-propan-2-yl-1-propylpyrazole

InChI

InChI=1S/C11H17IN2/c1-5-7-14-9(6-2)10(12)11(13-14)8(3)4/h6,8H,2,5,7H2,1,3-4H3

InChI Key

MBZKTEPDHZEPOZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C(C)C)I)C=C

Origin of Product

United States

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